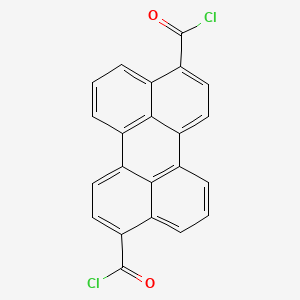

3,9-Perylenebiscarbonyl chloride

Description

3,9-Perylenebiscarbonyl chloride is a polycyclic aromatic hydrocarbon (PAH) derivative functionalized with two reactive carbonyl chloride groups at the 3- and 9-positions of the perylene core. This compound is of significant interest in organic synthesis and materials science due to its extended π-conjugation, which enables applications in optoelectronics, dye sensitization, and polymer chemistry. The carbonyl chloride groups serve as electrophilic sites for nucleophilic substitution, facilitating covalent bonding with amines, alcohols, or other nucleophiles to create functionalized perylene derivatives.

Properties

IUPAC Name |

perylene-3,9-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10Cl2O2/c23-21(25)17-9-8-16-12-4-2-6-14-18(22(24)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPFHMGSPXBTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Perylenebiscarbonyl chloride can be synthesized through the chlorination of perylene-3,9-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C22H10O4} + 2 \text{SOCl2} \rightarrow \text{C22H10Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3,9-perylenebiscarbonyl chloride may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3,9-Perylenebiscarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl chloride groups can be reduced to form perylene-3,9-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form perylene-3,9-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products:

Substitution: Perylene-3,9-diamide, perylene-3,9-diesters.

Reduction: Perylene-3,9-dimethanol.

Oxidation: Perylene-3,9-dicarboxylic acid.

Scientific Research Applications

3,9-Perylenebiscarbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of perylene-based dyes and pigments, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology: The compound is utilized in the development of fluorescent probes for bioimaging and diagnostic applications.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in photodynamic therapy agents.

Industry: The compound is used in the production of high-performance materials, such as semiconductors and conductive polymers, due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 3,9-perylenebiscarbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. In organic electronics, the compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in semiconducting materials. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3,9-perylenebiscarbonyl chloride are heavily influenced by its functional groups. Below is a comparison with structurally related compounds from the evidence:

Electronic and Optical Properties

- Perylene vs. Fluoranthene Core : Perylene’s larger conjugated system (five fused benzene rings) compared to fluoranthene (four fused rings) results in red-shifted absorption/emission spectra, making perylene derivatives more suitable for near-infrared applications.

- Functional Group Impact: Carbonyl chloride groups in 3,9-perylenebiscarbonyl chloride reduce electron density, enhancing electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.